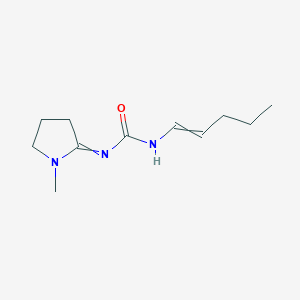
N-(1-Methylpyrrolidin-2-ylidene)-N'-pent-1-en-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea can be achieved through a multi-step process. One common method involves the reaction of 1-methylpyrrolidin-2-one with pent-1-en-1-ylamine under specific conditions. The reaction typically requires the presence of a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole: This compound also features a pyrrolidine ring and is used in similar applications.
1-Methyl-N-phenylpyrrolidin-2-imine: Another compound with a pyrrolidine ring, known for its biological activity.
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-pent-1-en-1-ylurea is unique due to its specific structure, which combines a pyrrolidine ring with a pent-1-en-1-ylurea moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
90120-34-6 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-ylidene)-3-pent-1-enylurea |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-8-12-11(15)13-10-7-6-9-14(10)2/h5,8H,3-4,6-7,9H2,1-2H3,(H,12,15) |
InChI Key |
VWYXVWRWZYDHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CNC(=O)N=C1CCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


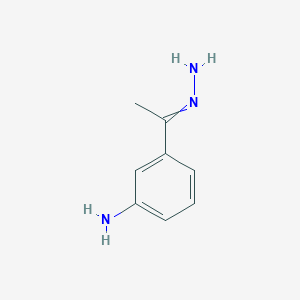
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
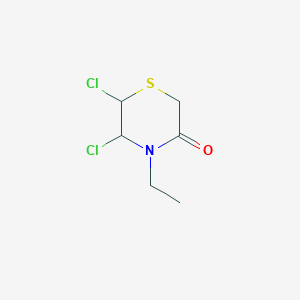
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
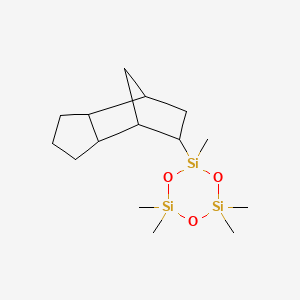

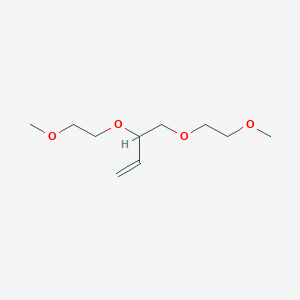
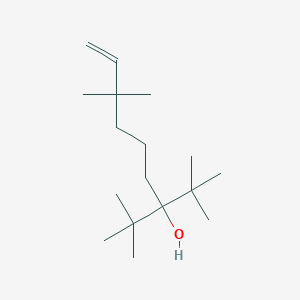
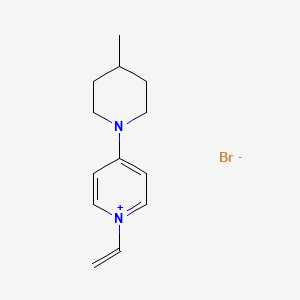
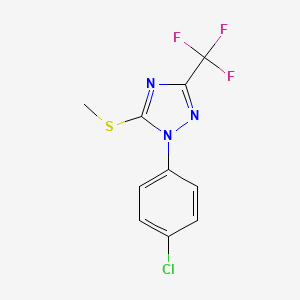
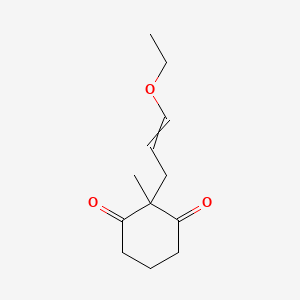
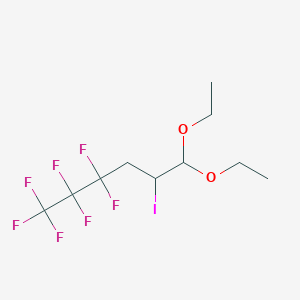
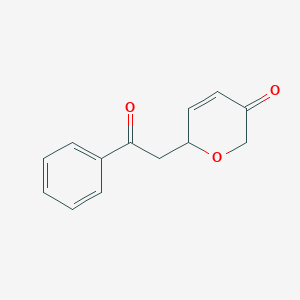
![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
